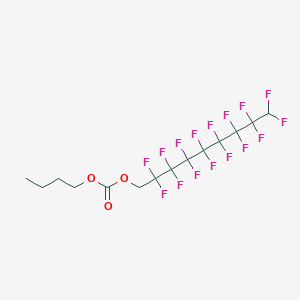

Triacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,30-hexatetracontafluoro-13,18-diiodo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triacontane is a straight-chain hydrocarbon with the molecular formula C₃₀H₆₂ . It belongs to the class of alkanes, specifically a n-alkane . The name “triacontane” reflects its thirty carbon atoms (tri = three, cont = ten). It is a colorless, odorless solid at room temperature and is found in natural waxes, such as beeswax and carnauba wax. Triacontane’s long carbon chain imparts interesting properties, making it a subject of scientific curiosity and practical applications.

Métodos De Preparación

2.1 Synthetic Routes: Triacontane can be synthesized through various methods:

Hydrogenation of Alkynes: Starting from a suitable alkyne, hydrogenation using a metal catalyst (such as palladium on carbon) converts the triple bond to a single bond, yielding triacontane.

Oligomerization of Ethylene: Ethylene (C₂H₄) can undergo oligomerization (repeated addition of ethylene units) to form longer hydrocarbon chains, including triacontane.

Fischer-Tropsch Synthesis: In this industrial process, carbon monoxide and hydrogen react over iron or cobalt catalysts to produce a mixture of hydrocarbons, including triacontane.

2.2 Industrial Production: Triacontane is not produced on a large scale due to its limited commercial applications. it can be isolated from natural waxes or synthesized in small quantities for research purposes.

Análisis De Reacciones Químicas

Triacontane primarily undergoes combustion reactions (oxidation) to form carbon dioxide and water. It is relatively inert under normal conditions, which contributes to its stability in waxes. Common reagents for combustion include oxygen and heat.

Aplicaciones Científicas De Investigación

4.1 Chemistry:

Reference Compound: Triacontane serves as a reference compound for studying the physical properties of long-chain alkanes.

Chromatography: Its straight-chain structure makes it useful as a retention index standard in gas chromatography.

Skin Barrier Function: Triacontane’s presence in natural waxes contributes to their water-repellent properties, protecting the skin.

Drug Delivery: Researchers explore its potential as a carrier in drug delivery systems due to its biocompatibility.

Cosmetics: Triacontane finds applications in cosmetics, especially as an emollient and skin-conditioning agent.

Lubricants: Its long carbon chain provides lubricating properties in certain formulations.

Mecanismo De Acción

Triacontane’s mechanism of action is not well-studied, given its limited reactivity. its long hydrocarbon chain likely contributes to its protective and lubricating effects.

Comparación Con Compuestos Similares

Triacontane shares similarities with other long-chain alkanes, such as dotriacontane (32 carbons) and tetratriacontane (34 carbons). Its uniqueness lies in its thirty-carbon backbone and specific applications.

Propiedades

Número CAS |

1980054-47-4 |

|---|---|

Fórmula molecular |

C30H14F46I2 |

Peso molecular |

1502.2 g/mol |

Nombre IUPAC |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,30-hexatetracontafluoro-13,18-diiodotriacontane |

InChI |

InChI=1S/C30H14F46I2/c31-9(32,11(35,36)13(39,40)15(43,44)17(47,48)19(51,52)21(55,56)23(59,60)25(63,64)27(67,68)29(71,72)73)5-7(77)3-1-2-4-8(78)6-10(33,34)12(37,38)14(41,42)16(45,46)18(49,50)20(53,54)22(57,58)24(61,62)26(65,66)28(69,70)30(74,75)76/h7-8H,1-6H2 |

Clave InChI |

ODLGRDWVCFZTLM-UHFFFAOYSA-N |

SMILES canónico |

C(CCC(CC(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)CC(CC(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine](/img/structure/B12087461.png)

![Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B12087495.png)

![1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester](/img/structure/B12087501.png)